molecular formula C10H13N3O5S B5643864 ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate

ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B5643864
M. Wt: 287.29 g/mol
InChI Key: PGFJWTVGTCDVEI-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the acetamido and sulfanyl acetate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biochemical pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-acetamido-5-chlorobenzoate
  • Methyl 4-acetamido-5-chlorosalicylate
  • Benzoic acid, 4-(acetylamino)-5-chloro-2-hydroxy-, methyl ester

Uniqueness

Ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-3-18-6(15)4-19-10-12-8(16)7(9(17)13-10)11-5(2)14/h3-4H2,1-2H3,(H,11,14)(H2,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFJWTVGTCDVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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